molecular formula C15H16N2 B14672540 8,8,10-Trimethyl-7,8-dihydro-1,7-phenanthroline CAS No. 41148-73-6

8,8,10-Trimethyl-7,8-dihydro-1,7-phenanthroline

Katalognummer: B14672540
CAS-Nummer: 41148-73-6
Molekulargewicht: 224.30 g/mol
InChI-Schlüssel: ZYGMNYOQVUCXTK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8,8,10-Trimethyl-7,8-dihydro-1,7-phenanthroline is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of phenanthrolines, which are heterocyclic compounds containing nitrogen atoms in their ring structure. The presence of methyl groups at specific positions enhances its chemical reactivity and stability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 8,8,10-Trimethyl-7,8-dihydro-1,7-phenanthroline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures consistent quality and efficiency. Key factors include maintaining optimal temperature, pressure, and reaction time to maximize output .

Analyse Chemischer Reaktionen

Types of Reactions: 8,8,10-Trimethyl-7,8-dihydro-1,7-phenanthroline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Wissenschaftliche Forschungsanwendungen

8,8,10-Trimethyl-7,8-dihydro-1,7-phenanthroline has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 8,8,10-Trimethyl-7,8-dihydro-1,7-phenanthroline involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can intercalate into DNA, disrupting its structure and function. This intercalation can inhibit the activity of DNA-dependent enzymes, leading to potential therapeutic effects in cancer treatment .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 8,8,10-Trimethyl-7,8-dihydro-1,7-phenanthroline stands out due to its specific methyl substitutions, which enhance its chemical stability and reactivity. These modifications make it more suitable for certain applications, such as forming stable metal complexes and exhibiting unique biological activities .

Eigenschaften

CAS-Nummer

41148-73-6

Molekularformel

C15H16N2

Molekulargewicht

224.30 g/mol

IUPAC-Name

8,8,10-trimethyl-7H-1,7-phenanthroline

InChI

InChI=1S/C15H16N2/c1-10-9-15(2,3)17-12-7-6-11-5-4-8-16-14(11)13(10)12/h4-9,17H,1-3H3

InChI-Schlüssel

ZYGMNYOQVUCXTK-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(NC2=C1C3=C(C=CC=N3)C=C2)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.